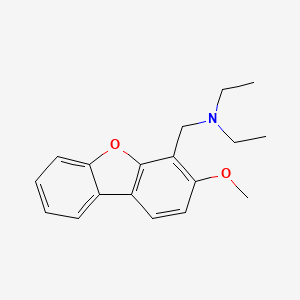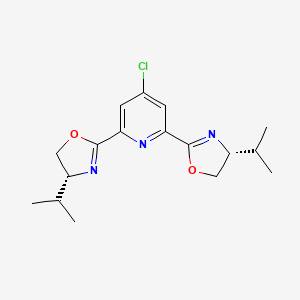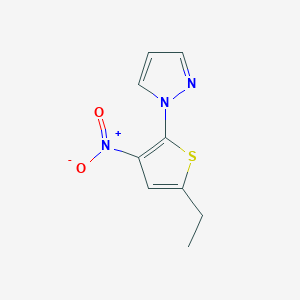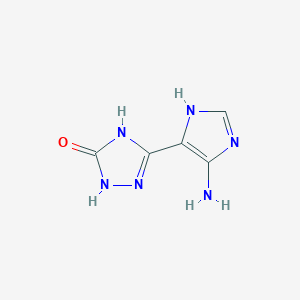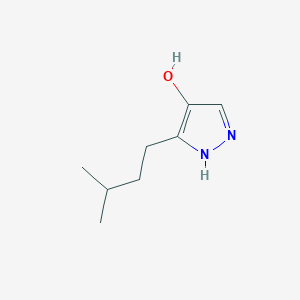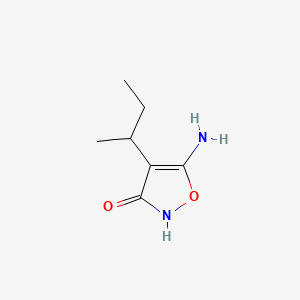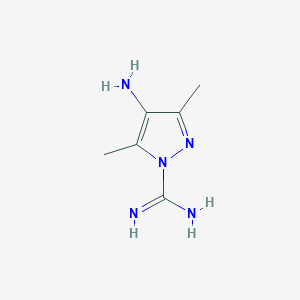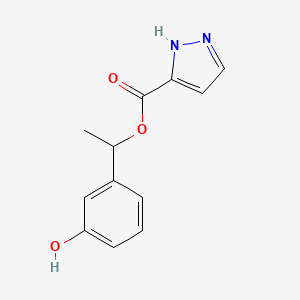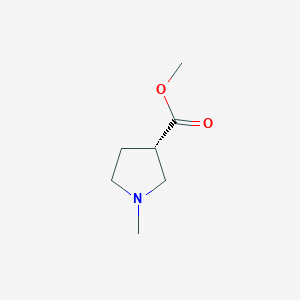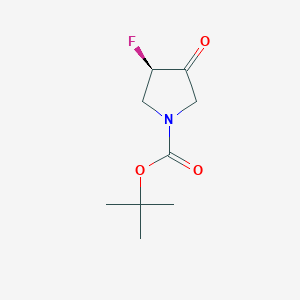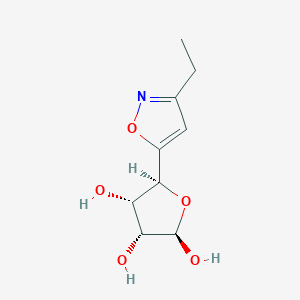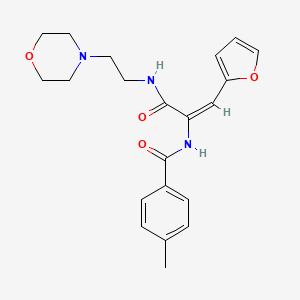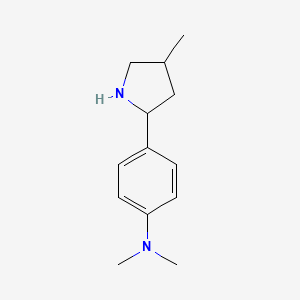
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline: is a chemical compound with the molecular formula C12H18N2. It is also known by other names such as 2-(4-Dimethylaminophenyl)pyrrolidine and Dimethyl[4-(pyrrolidin-2-yl)phenyl]amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-(4-methylpyrrolidin-2-yl)aniline with dimethyl sulfate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-4-(2-pyrrolidinyl)aniline
- N,N-Dimethyl-4-(4-nitrophenylazo)aniline
- N,N-Dimethyl-4-(trimethylsilyl)aniline
Uniqueness: N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline is unique due to its specific structural features, including the presence of a dimethylamino group and a 4-methylpyrrolidin-2-yl substituent. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
603069-09-6 |
|---|---|
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-8-13(14-9-10)11-4-6-12(7-5-11)15(2)3/h4-7,10,13-14H,8-9H2,1-3H3 |
InChI-Schlüssel |
DVITZOYXQOOEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


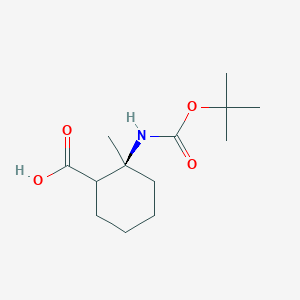
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
